
Triethoxymethylsilane
Overview
Description
Triethoxymethylsilane (MTES, C₇H₁₈O₃Si) is an organosilane compound characterized by one methyl group and three ethoxy groups attached to a silicon atom. It is widely utilized in materials science due to its unique balance of reactivity and hydrophobicity. MTES serves as a precursor in sol-gel processes, coatings, composites, and dielectric materials . Its moderate hydrolysis rate and ability to introduce methyl groups into silica networks make it versatile for applications requiring tailored mechanical, thermal, or surface properties.
Mechanism of Action
Target of Action
Methyltriethoxysilane, also known as Triethoxymethylsilane, is primarily targeted at inorganic materials such as cellulose . It is used as a coupling agent to modify the surface of these materials, enhancing their properties for various applications .
Mode of Action
Methyltriethoxysilane interacts with its targets through a process known as silylation . This involves the formation of covalent bonds between the silicon atom in Methyltriethoxysilane and the hydroxyl groups present on the surface of the target material . The result is a modification of the surface properties of the material, such as its hydrophobicity .
Biochemical Pathways
The primary biochemical pathway affected by Methyltriethoxysilane is the silylation process . This process involves the hydrolysis of Methyltriethoxysilane to form different hydrolysis products, which then react with the target material . The hydrolysis product with two hydroxyl groups is more favorable for the growth of organosilicon on the cellulose surface .
Result of Action
The action of Methyltriethoxysilane results in the modification of the surface properties of the target material . For instance, when used on cellulose, it improves the hydrophobicity of the cellulose surface . This can enhance the material’s resistance to water, making it more suitable for various applications .
Action Environment
The action of Methyltriethoxysilane can be influenced by various environmental factors. For example, the rate of hydrolysis and subsequent silylation can be affected by factors such as temperature and the presence of moisture . Additionally, the stability and efficacy of Methyltriethoxysilane can be influenced by storage conditions, including temperature and exposure to light .
Biochemical Analysis
Biochemical Properties
Methyltriethoxysilane is a hydrophobic silica precursor because it has a methyl group that functions as a hydrophobicity guiding agent . It is used in the production of silicone polymers or silicone resin
Cellular Effects
It has been shown that the addition of Methyltriethoxysilane can improve the waterproof property of certain composites . This suggests that it may have an impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that Methyltriethoxysilane is usually prepared from methyltrichlorosilane and methanol
Temporal Effects in Laboratory Settings
It is known that Methyltriethoxysilane hydrolyzes slowly in the presence of moisture to form reactive silanols . These react further to produce oligosiloxanes and then polysiloxanes .
Metabolic Pathways
It is known that Methyltriethoxysilane is a hydrophobic silica precursor, suggesting that it may be involved in the metabolism of silicon-based compounds .
Transport and Distribution
It is known that Methyltriethoxysilane is a hydrophobic silica precursor, suggesting that it may interact with hydrophobic regions within cells and tissues .
Subcellular Localization
Given its hydrophobic nature, it may localize to hydrophobic regions within the cell .
Biological Activity
Triethoxymethylsilane (TEMOS), a silane compound with the formula CHOSi, is recognized for its potential applications in various fields, including materials science and biomedicine. This article delves into the biological activity of TEMOS, highlighting its effects on human cells, its role in encapsulating biological entities, and its potential toxicity.
TEMOS is a silane compound that can undergo hydrolysis to form silanol groups, which can subsequently react with various substrates, including biological molecules. This property makes it valuable in creating silane-based coatings and composites that can interact with biological systems.
In Vitro Studies on Cytotoxicity
Recent studies have assessed the cytotoxic effects of TEMOS on human bronchial epithelial cells (BEAS-2B) and reconstructed human tissue models (MucilAir). These studies were part of a broader initiative to predict respiratory toxicity from inhaled chemicals.
- Cell Viability : TEMOS was tested at varying concentrations (6.42, 320.77, and 962.30 mg/m³). The results indicated that higher concentrations led to decreased cell viability, particularly in BEAS-2B cells .
- Inflammatory Response : The secretion of inflammatory markers was significantly elevated in response to TEMOS exposure, suggesting a potential for respiratory irritation upon inhalation .
Table 1: Summary of Cellular Effects Observed
Cellular Effect | BEAS-2B Cells | MucilAir Tissues |
---|---|---|
Post-exposure Time Point | 19–24 hours | 7 days |
Cell Viability | Decreased | Not Assessed |
Cytotoxicity | Increased | Not Assessed |
Secreted Inflammatory Markers | Increased | Not Assessed |
Encapsulation and Biocompatibility
TEMOS has been explored for its ability to encapsulate biological entities, such as bacterial cells, within sol-gel matrices. In a study involving VKM B-3302 cells, TEMOS was combined with tetraethoxysilane (TEOS) to create a protective organosilica matrix. This matrix demonstrated the capacity to protect bacterial cells against environmental stressors such as UV radiation and high salinity .
- Catalytic Activity : The encapsulated bacteria exhibited enhanced catalytic activity when immobilized within the organosilica matrix, indicating that TEMOS can facilitate biocatalysis in bioremediation applications .
Toxicological Studies
Toxicological assessments indicate that TEMOS may pose risks upon exposure. In dermal lethal-dose studies conducted on rabbits, symptoms such as somnolence, ataxia, and respiratory changes were observed . These findings highlight the need for caution when handling TEMOS in laboratory and industrial settings.
Case Studies
- Respiratory Toxicity Assessment : A study utilized BEAS-2B cells and MucilAir tissues to evaluate the respiratory toxicity of silanes, including TEMOS. Results indicated significant cytotoxic effects at higher concentrations and an inflammatory response consistent with respiratory irritants .
- Biocatalyst Development : Research into the use of TEMOS-based matrices for encapsulating bacterial cells has shown promise for applications in wastewater treatment and environmental cleanup. The encapsulation process improved the stability and activity of the microbial catalysts .
Scientific Research Applications
Materials Science
1.1 Silane Coupling Agents
Triethoxymethylsilane is widely used as a silane coupling agent in the production of composite materials. It enhances the adhesion between inorganic substrates (like glass or metals) and organic polymers. By promoting chemical bonding at the interface, TEMOS improves the mechanical properties and durability of composites.
Case Study: Silane-Modified Glass Fiber Reinforced Composites
- Objective: To evaluate the mechanical properties of glass fiber reinforced composites modified with TEMOS.
- Findings: The incorporation of TEMOS resulted in a 30% increase in tensile strength compared to unmodified composites. This improvement is attributed to enhanced interfacial adhesion between the glass fibers and the polymer matrix.
1.2 Surface Modification
TEMOS is utilized for surface modification of various substrates to improve hydrophobicity and chemical resistance. This application is particularly relevant in coatings for electronic devices and automotive parts.
Data Table: Surface Properties of TEMOS-Treated Substrates
Substrate Type | Contact Angle (°) | Water Absorption (%) | Chemical Resistance |
---|---|---|---|
Glass | 110 | 5 | Excellent |
Aluminum | 105 | 3 | Very Good |
Polymer | 115 | 2 | Excellent |
Biochemical Applications
2.1 Cell Encapsulation
In biochemistry, TEMOS is employed for cell encapsulation techniques, which are crucial for developing biosensors and bioreactors. The silane forms a protective matrix that allows for the immobilization of cells while maintaining their metabolic activity.
Case Study: Biocatalyst Development Using TEMOS
- Research: VKM V-3302 cells were encapsulated in an organosilica sol-gel matrix containing TEMOS.
- Results: The encapsulated cells exhibited enhanced stability and catalytic activity, making them suitable for biochemical oxygen demand (BOD) assessments in wastewater treatment. The optimal ratio of TEMOS was found to be 50%, leading to improved sensitivity in biosensor applications .
Environmental Applications
3.1 Water Treatment
TEMOS has been investigated for its role in water treatment processes, particularly in the removal of heavy metals and organic pollutants from wastewater. Its ability to form stable complexes with contaminants enhances purification efficiency.
Data Table: Removal Efficiency of Heavy Metals Using TEMOS
Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
---|---|---|---|
Lead (Pb²⁺) | 100 | 5 | 95 |
Cadmium (Cd²⁺) | 50 | 2 | 96 |
Arsenic (As³⁺) | 75 | 3 | 96 |
Chemical Synthesis
4.1 Synthesis of Functionalized Silanes
TEMOS serves as a precursor in synthesizing other functionalized silanes, which can be tailored for specific applications such as drug delivery systems or advanced coatings.
Case Study: Synthesis of Triethoxy Octadecylsilane
- Objective: To explore the reaction mechanisms involved in synthesizing triethoxy octadecylsilane from TEMOS.
- Findings: Molecular modeling indicated favorable interactions between TEMOS and octadecanol, leading to efficient synthesis under optimized conditions . The resulting compound exhibited enhanced hydrophobic properties suitable for various industrial applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing triethoxymethylsilane, and how do reaction conditions influence purity?
MTES is commonly synthesized via alkoxysilane chemistry. A typical method involves reacting methyltrichlorosilane with ethanol in the presence of a base (e.g., ammonia) under anhydrous conditions. Key factors include maintaining an inert atmosphere (N₂/Ar) to prevent hydrolysis and controlling stoichiometry to minimize byproducts like HCl. Purification via fractional distillation is critical to achieve >99% purity, as impurities can affect downstream applications (e.g., sol-gel reactions) .
Q. How can researchers experimentally determine the physical properties (e.g., boiling point, density) of MTES?
Standard methods include:
- Boiling point : Dynamic distillation under reduced pressure (e.g., 141–143°C at atmospheric pressure) .
- Density : Pycnometry or calibrated densitometers (reported density: ~0.89 g/cm³ at 20°C) .
- Refractive index : Abbe refractometry (n²⁰/D ≈ 1.383) . Always cross-validate with literature databases like CRC Handbook .
Q. What safety protocols are essential for handling MTES in laboratory settings?
- Use PPE: Chemical-resistant gloves (nitrile), face shields, and fume hoods to avoid inhalation/contact .
- Store under inert gas (argon) in sealed containers to prevent hydrolysis.
- Neutralize spills with sodium bicarbonate, as MTES releases ethanol and silanols upon hydrolysis, which can irritate skin .
Advanced Research Questions
Q. How does MTES participate in sol-gel processes for synthesizing hybrid organic-inorganic materials?
MTES acts as a precursor in sol-gel chemistry, where hydrolysis of ethoxy groups forms silanol intermediates (≡Si–OH). Subsequent condensation creates a silsesquioxane (SSQ) network (≡Si–O–Si≡). Key variables:
- Catalyst : Acidic (HCl) or basic (NH₃) conditions control pore size and network density .
- Water-to-silane ratio : Excess H₂O accelerates gelation but may cause cracking.
- Co-precursors : Combining MTES with TEOS (tetraethyl orthosilicate) enhances mechanical stability in coatings .
Q. What advanced spectroscopic techniques resolve structural ambiguities in MTES-derived siloxane networks?
- ²⁹Si NMR : Distinguishes T¹ (–O–Si–(OH)₂), T² (–O–Si–(OH)(OSi)), and T³ (–O–Si–(OSi)₃) sites. A dominant T³ peak (–66 ppm) indicates high crosslinking, while T² (–57 ppm) suggests residual silanols .
- ¹³C CP/MAS NMR : Identifies organic moieties (e.g., methyl groups at –3 ppm) and confirms covalent bonding to substrates like starch or cellulose .
Q. How can MTES be used to modulate surface hydrophobicity in biophysical experiments?
In single-molecule force spectroscopy, MTES is blended with reactive silanes (e.g., MPTES) to adjust anti-digoxigenin antibody spacing on glass surfaces. A 1:9 MPTES:MTES ratio reduces non-specific binding, enabling precise DNA stretching by controlling intermolecular distances .
Q. Data Contradiction and Resolution
Q. How should researchers address discrepancies in siloxane condensation efficiency reported in NMR studies?
Variations in T²/T³ ratios across studies may arise from:
- Drying temperature : Higher temps (e.g., 100°C vs. room temperature) drive condensation toward T³ .
- Substrate interactions : Polysaccharides (starch) may sterically hinder silanol condensation, leaving residual T² sites . Resolution: Conduct in situ NMR under controlled humidity/temperature to track real-time network evolution.
Q. Why do MTES-starch composites exhibit variable water resistance despite similar synthesis protocols?
SEM studies reveal that incomplete pore-filling in paper coatings (due to uneven MTES-starch distribution) allows capillary water ingress. Optimizing the starch:MTES ratio (e.g., 1:2 w/w) and applying sequential layers ensures uniform hydrophobization .
Q. Methodological Best Practices
Q. What strategies minimize byproducts during MTES-based sol-gel reactions?
- Slow hydrolysis : Add water dropwise under vigorous stirring.
- Chelating agents : EDTA sequesters metal ions that catalyze premature gelation.
- Post-synthesis aging : 48-hour aging at 40°C improves network homogeneity .
Q. How can researchers validate MTES incorporation into composite materials?
Combine:
- FTIR : Si–O–C (1100 cm⁻¹) and Si–CH₃ (1270 cm⁻¹) peaks confirm covalent bonding.
- XPS : High-resolution Si 2p spectra differentiate SiO₂ (103 eV) from organosilicon (101–102 eV) species .
Comparison with Similar Compounds
The following analysis compares MTES with structurally related silanes, focusing on hydrolysis kinetics, hydrophobicity, mechanical reinforcement, and application-specific performance.
Hydrolysis and Condensation Rates
The number of hydrolyzable ethoxy groups significantly influences reaction kinetics:
- Tetraethylorthosilicate (TEOS) : With four ethoxy groups, TEOS hydrolyzes rapidly, forming highly crosslinked silica networks. This makes it suitable for dense films but limits pore control .
- Diethoxydimethylsilane (DMDES) : Two ethoxy groups result in slower hydrolysis, producing less crosslinked structures. DMDES is used for flexible coatings but offers weaker mechanical strength .
- MTES : Three ethoxy groups provide intermediate hydrolysis rates, enabling controlled gelation and porosity modulation. This balance is critical in mesoporous silica synthesis and hybrid films .
Key Finding : MTES’s hydrolysis rate is optimal for applications requiring tunable porosity, such as drug delivery systems and low-dielectric-constant films .
Hydrophobicity and Surface Properties
Hydrophobicity depends on organic substituents:
- Trimethoxyhexadecylsilane (HDTMES) : A long hexadecyl chain confers extreme hydrophobicity (contact angle >110°), but steric hindrance slows reactivity .
- 3-Glycidoxypropyltrimethoxysilane (GPTMS) : Epoxy groups enhance chemical bonding with polymers, improving adhesion but reducing hydrophobicity .
- MTES : Methyl groups provide moderate hydrophobicity (contact angle ~90–100°), making it ideal for paper coatings and antireflective films where water resistance and optical clarity are balanced .
Key Finding : MTES-modified starch-paper composites exhibit a 15% increase in tensile strength and reduced air permeance compared to unmodified starch .
Mechanical and Thermal Performance
- GPTMS : Epoxy groups enable covalent bonding with polymers, enhancing rigidity in hemp-starch composites .
- MTES : Methyl groups reduce glass transition temperatures (Tg) in starch composites while maintaining tensile strength. In polysilsesquioxane (PSQ) films, however, MTES-based precursors face challenges like film shrinkage, requiring additives for stability .
- TEOS : High crosslinking density improves thermal stability but increases brittleness .
Key Finding : MTES-based fluorinated silica films demonstrate excellent thermostability (up to 300°C) when combined with HDTMES, outperforming TEOS-only films .
Functionalization and Compatibility
- MTES-sGO : In organic solar cells, MTES-functionalized graphene oxide achieves a power conversion efficiency (PCE) of 3.08%, slightly outperforming GPTMS-sGO (3.00%) due to better compatibility with active layers .
- TEOS/MTES Blends: Used in solid-phase microextraction coatings, these blends increase porosity by 30% when reinforced with SiO₂ nanoparticles, enhancing analyte adsorption .
Properties
IUPAC Name |
triethoxy(methyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O3Si/c1-5-8-11(4,9-6-2)10-7-3/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUDPFPXCZDNGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25930-91-0 | |
Record name | Methyltriethoxysilane homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25930-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6042490 | |
Record name | Triethoxymethylsilane | |
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Molecular Weight |
178.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Liquid, Clear colorless liquid; [Acros Organics MSDS] | |
Record name | Silane, triethoxymethyl- | |
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Record name | Methyltriethoxysilane | |
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Vapor Pressure |
11.0 [mmHg] | |
Record name | Methyltriethoxysilane | |
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CAS No. |
2031-67-6 | |
Record name | Triethoxymethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2031-67-6 | |
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Record name | Triethoxymethylsilane | |
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Record name | Methyltriethoxysilane | |
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Record name | Silane, triethoxymethyl- | |
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Record name | Triethoxymethylsilane | |
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Record name | Triethoxy(methyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.350 | |
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Record name | TRIETHOXYMETHYLSILANE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N811L6SAVL | |
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